

# "reproducibility of Echinophyllin C synthesis methods"

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## Compound of Interest

Compound Name: Echinophyllin C

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A Comparative Guide to the Reproducibility of **Echinophyllin C** Synthesis Methods

## Introduction

**Echinophyllin C** is a structurally complex marine alkaloid isolated from soft corals.<sup>[1]</sup> Its intricate architecture, featuring a fused bicyclic lactam, a tetralone moiety, a highly substituted cyclohexene ring, and a pyrrole core, presents a significant synthetic challenge. To date, a total synthesis of **Echinophyllin C** has not been reported in the scientific literature. This guide, therefore, provides a comparative analysis of plausible synthetic strategies for its key structural fragments, drawing upon established methodologies for analogous structures. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in the de novo synthesis of this and structurally related bioactive natural products.

## Molecular Structure of Echinophyllin C

- Chemical Formula:  $C_{20}H_{29}NO_3$
- CAS Number: 310433-44-4<sup>[1]</sup>
- Key Structural Features:
  - Fused bicyclic lactam
  - Tetralone substructure

- Substituted cyclohexene ring
- Pyrrole ring

## Comparative Analysis of Synthetic Strategies for Key Substructures

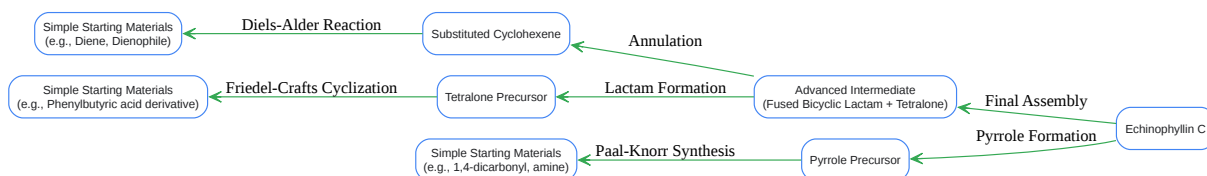
Given the absence of a complete published synthesis of **Echinophyllin C**, this section outlines potential synthetic routes to its core structural motifs. The reproducibility of these methods is generally high, based on their prevalence and successful application in the synthesis of other complex natural products.

Substructure	Synthetic Strategy	Key Reactions	Reported Yields (for analogous systems)	References
Fused Bicyclic Lactam	Radical Cyclization of Enyne-2-azetidinones	Radical-mediated cycloisomerization	50-80%	<a href="#">[1]</a> <a href="#">[2]</a>
Acyl Iminium Ion Cyclization	Enamide synthesis followed by acyl iminium ion cyclization	60-75%	<a href="#">[3]</a>	
Tetralone	Friedel-Crafts Acylation/Cyclization	Intramolecular Friedel-Crafts acylation of a phenylbutyric acid derivative	70-95%	<a href="#">[4]</a> <a href="#">[5]</a>
Radical Cyclization	Tin-mediated radical cyclization of an appropriate bromoacetophenone derivative	55-70%	<a href="#">[4]</a>	
Substituted Cyclohexene	Diels-Alder Reaction	<a href="#">[4+2]</a> cycloaddition between a diene and a dienophile	65-90%	
Rhodium-Carbene Initiated Domino Sequence	Tandem ylide formation/ <a href="#">[1]</a> <a href="#">[3]</a> -sigmatropic rearrangement	70-85%	<a href="#">[6]</a> <a href="#">[7]</a>	

Substituted Pyrrole	Paal-Knorr Synthesis	Condensation of a 1,4-dicarbonyl compound with an amine	75-95%	[8][9]
Van Leusen [3+2] Cycloaddition	Reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene	60-85%	[10]	

## Proposed Retrosynthetic Analysis and Experimental Protocols

A plausible retrosynthetic analysis of **Echinophyllin C** is presented below, followed by detailed experimental protocols for key transformations based on established literature precedents.



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Caption: Retrosynthetic analysis of **Echinophyllin C**.

## Experimental Protocols

### 1. Synthesis of a Tetralone Intermediate via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of  $\alpha$ -tetralone.[11]

- Reaction: To a stirred solution of  $\gamma$ -(3-methoxyphenyl)butyric acid (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C is added oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane and cooled to 0 °C. Anhydrous aluminum chloride (1.5 eq) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetralone.

## 2. Construction of a Substituted Pyrrole Ring via Paal-Knorr Synthesis

This protocol is based on general procedures for the Paal-Knorr synthesis.<sup>[8][9]</sup>

- Reaction: A mixture of a 1,4-dicarbonyl precursor (1.0 eq), a primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (0.5 M) is heated to reflux with a Dean-Stark apparatus for 4-6 hours. After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the N-substituted pyrrole.

## 3. Formation of a Fused Bicyclic Lactam via Radical Cyclization

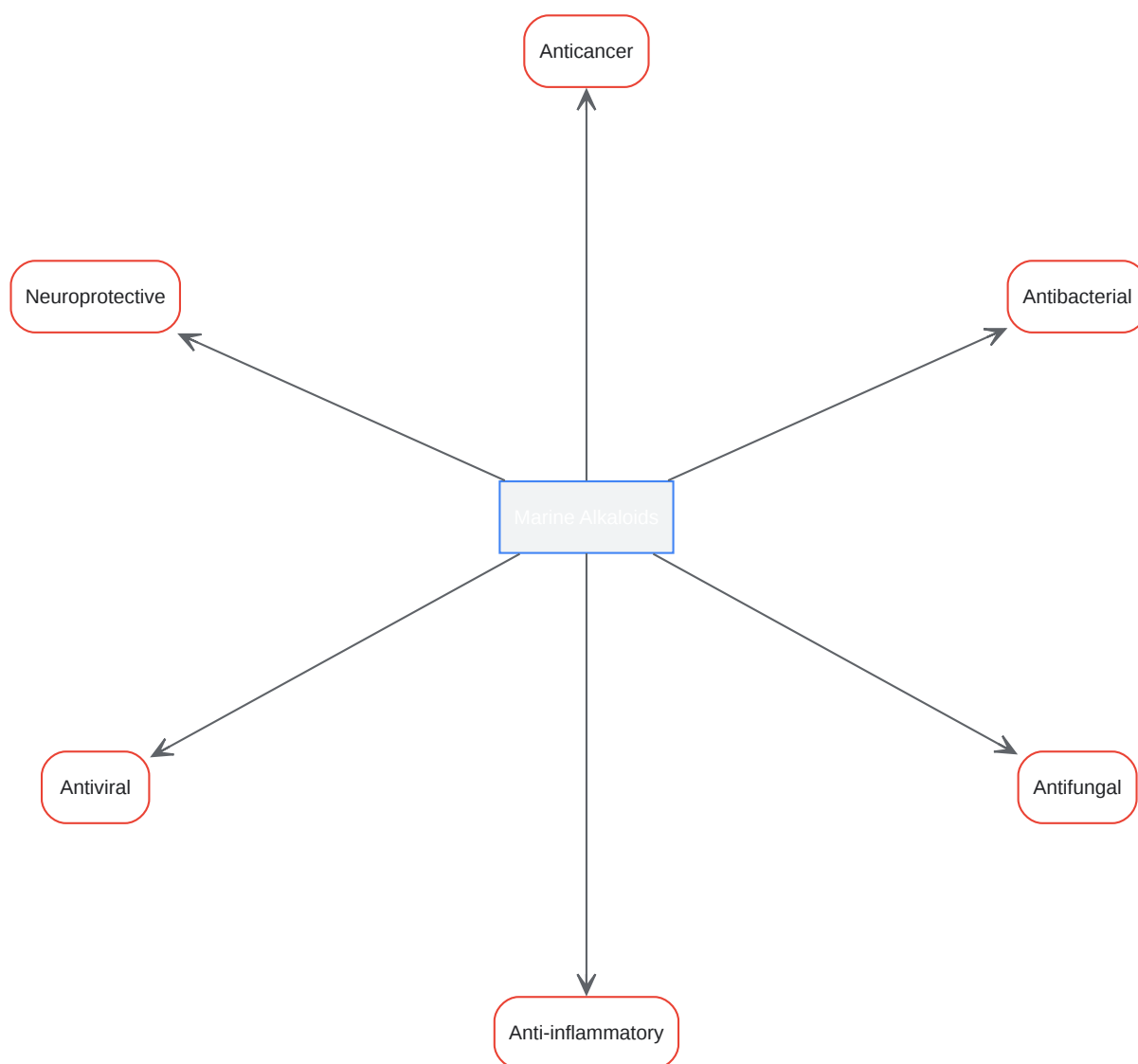
This protocol is adapted from the stereoselective synthesis of fused bicyclic  $\beta$ -lactams.<sup>[1][2]</sup>

- Reaction: To a solution of the enyne- $\beta$ -lactam precursor (1.0 eq) in degassed toluene (0.02 M) is added tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated at 80 °C for 2 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the fused bicyclic lactam.

# Biological Activity Context

While specific biological activities for **Echinophyllin C** are not extensively documented, marine alkaloids as a class are known for a wide range of potent biological effects. The synthesis of

**Echinophyllin C** is of interest due to the potential for novel pharmacological applications, a common driver for the total synthesis of complex natural products.

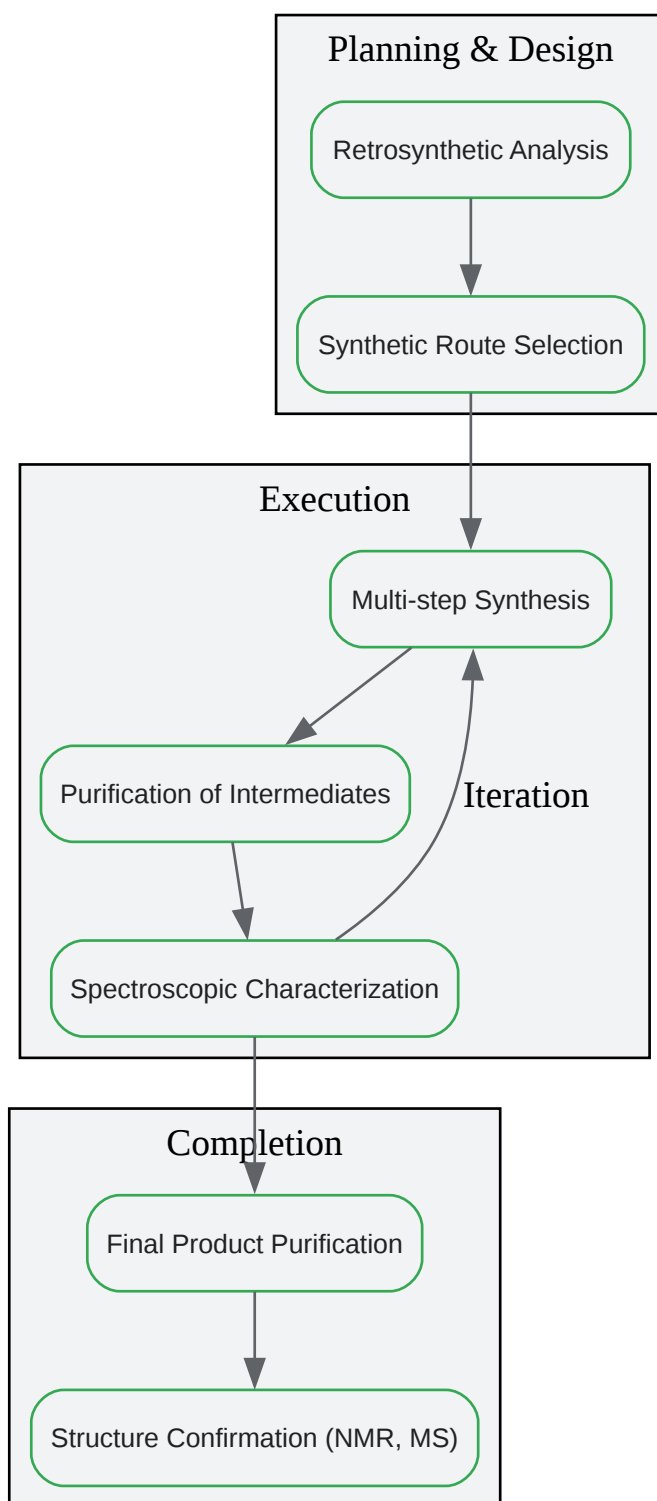


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Caption: Common biological activities of marine alkaloids.

## Generalized Synthetic Workflow

The synthesis of a complex natural product like **Echinophyllin C** follows a multi-stage workflow, from initial planning to the final pure compound.



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Caption: Generalized workflow for natural product synthesis.

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